discandium tritelluride

Phase-Change Memory Amorphous Structure Chemical Bonding

Discandium tritelluride (Sc₂Te₃, CAS 12166-44-8) is a binary rare-earth sesquitelluride that crystallizes in a defect variant of the NaCl (rocksalt) structure type, with multiple confirmed polymorphs including orthorhombic (Fddd), rhombohedral (R3̄m), and cubic (Fm3̄m) modifications. The compound exhibits approximately 30% intrinsic cation vacancies on the Sc³⁺ sublattice, a feature that fundamentally governs its electronic, thermal, and phase-transition behavior.

Molecular Formula Sc2Te3
Molecular Weight 472.71182
CAS No. 12166-44-8
Cat. No. B1144028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediscandium tritelluride
CAS12166-44-8
Synonymsdiscandium tritelluride
Molecular FormulaSc2Te3
Molecular Weight472.71182
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Discandium Tritelluride (Sc₂Te₃) for Thermoelectric and Phase-Change Applications | CAS 12166-44-8 Procurement Data


Discandium tritelluride (Sc₂Te₃, CAS 12166-44-8) is a binary rare-earth sesquitelluride that crystallizes in a defect variant of the NaCl (rocksalt) structure type, with multiple confirmed polymorphs including orthorhombic (Fddd), rhombohedral (R3̄m), and cubic (Fm3̄m) modifications [1][2]. The compound exhibits approximately 30% intrinsic cation vacancies on the Sc³⁺ sublattice, a feature that fundamentally governs its electronic, thermal, and phase-transition behavior [3]. Sc₂Te₃ is employed as both a standalone thermoelectric material and as the parent compound for scandium-doped Sb₂Te₃ phase-change memory (PCM) alloys capable of sub-nanosecond switching speeds [4].

Why Sc₂Te₃ Cannot Be Replaced by Sb₂Te₃, Bi₂Te₃, or Lanthanide Tellurides in Performance-Critical Workflows


Despite sharing a common defect-rocksalt crystal structure with Sb₂Te₃ and a sesquitelluride stoichiometry with several lanthanide analogs, Sc₂Te₃ exhibits a unique combination of a substantially smaller lattice parameter (a ≈ 5.817 Å vs. 6.10 Å for Sb₂Te₃), a threefold higher cation vacancy concentration (30% vs. 11% in RE₃₋ₓTe₄), and Sc–Te bonds that are intrinsically more robust than Sb–Te bonds due to a significant electrostatic contribution absent in Sb₂Te₃ [1][2]. These atomic-scale differences produce a more ordered amorphous network without homopolar bonds—critical for the reduced stochasticity of crystal nucleation that enables sub-nanosecond PCM switching—and shift the thermoelectric figure-of-merit peak to a distinct 500–750 K window, making generic in-class interchange scientifically unsound [1][3].

Quantitative Differentiation Evidence: Sc₂Te₃ vs. Sb₂Te₃, La₃₋ₓTe₄, Pr₃₋ₓTe₄, and Ge₂Sb₂Te₅


Amorphous Network Order and Sc–Te Bond Robustness vs. Sb₂Te₃: Direct ab Initio Comparison

Ab initio molecular dynamics simulations comparing the amorphous phases of Sc₂Te₃ and Sb₂Te₃ reveal that, despite similar bond lengths and angles, amorphous Sc₂Te₃ forms a far more ordered network devoid of homopolar (Te–Te or Sc–Sc) bonds, with local structural order dominated by square motifs that closely resemble the metastable rocksalt-like crystalline phase [1][2]. Chemical bonding analysis further demonstrates that Sc–Te bonds are more robust than Sb–Te bonds, and electrostatic interactions contribute substantially to bonding in Sc₂Te₃ but are negligible in Sb₂Te₃ [1]. This ordering enables the Sc₀.₂Sb₂Te₃ alloy to achieve a device-level SET (crystallization) speed of 700 picoseconds, compared with the >10 nanosecond writing time typical of Ge₂Sb₂Te₅-based commercial PCRAM [3].

Phase-Change Memory Amorphous Structure Chemical Bonding

Thermoelectric Figure of Merit (zT) and Peak Operating Temperature Window vs. La₃₋ₓTe₄ and Pr₃₋ₓTe₄

Sc₂Te₃ exhibits a peak dimensionless thermoelectric figure of merit zT = 0.3 sustained over the broad mid-temperature range of 500–750 K, driven by a power factor near 10 µW/m·K² and intrinsically low lattice thermal conductivity [1][2]. In contrast, lanthanum and praseodymium tellurides (La₃₋ₓTe₄, Pr₃₋ₓTe₄) achieve their peak zT values of up to 1.7 only at much higher temperatures (≈1200 K), making them unsuitable for mid-temperature waste-heat recovery applications where Sc₂Te₃ operates optimally [1]. The thermal bandgap of Sc₂Te₃ is 0.31 eV, significantly lower than the ~0.9 eV bandgaps of La₃₋ₓTe₄ and Pr₃₋ₓTe₄, consistent with its lower optimal operating temperature [1].

Thermoelectrics Figure of Merit Mid-Temperature Power Generation

Lattice Thermal Conductivity and Grüneisen Parameter vs. La₃₋ₓTe₄ and Pr₃₋ₓTe₄: Elastic and Phonon Transport Origin

Sc₂Te₃ exhibits a lattice thermal conductivity κL of 11–18 mW·cm⁻¹·K⁻¹ (total κ = 15–22 mW·cm⁻¹·K⁻¹), which is significantly higher than that of Pr₃₋ₓTe₄ and La₃₋ₓTe₄ despite Sc₂Te₃'s higher cation vacancy concentration [1]. Resonant ultrasound spectroscopy reveals that this counter-intuitive result originates from Sc₂Te₃'s higher longitudinal sound velocity (vL = 3773 m/s vs. 3543 m/s for PrTe₁.₄₆ and 3642 m/s for LaTe₁.₄₆) and substantially lower Grüneisen parameter (γ = 1.03 vs. 1.96 for PrTe₁.₄₆ and 1.89 for LaTe₁.₄₆), leading to reduced phonon–phonon scattering rates that partially offset the vacancy-driven phonon suppression [1].

Lattice Thermal Conductivity Phonon Scattering Elastic Moduli

Cation Vacancy Concentration and Defect Engineering Potential vs. Sb₂Te₃ and RE₃₋ₓTe₄

Sc₂Te₃ possesses a remarkably high intrinsic cation vacancy concentration of approximately 30% on the Sc³⁺ sublattice in its cubic defect-rocksalt phase, compared with only 11% cation vacancies in the high-performance thermoelectrics La₃₋ₓTe₄ and Pr₃₋ₓTe₄ [1]. This high vacancy concentration provides Sc₂Te₃ with an exceptionally wide compositional tolerance for aliovalent doping and off-stoichiometry tuning of carrier concentration, a degree of freedom that is more constrained in the lanthanide tellurides [1]. The measured room-temperature lattice parameter of a = 5.831 ± 0.005 Å for the cubic phase (literature value 5.817 Å) further confirms the structural reproducibility of this defect-rich framework across synthesis routes [1].

Defect Chemistry Cation Vacancies Carrier Concentration Tuning

Solution Processability for Thin-Film Phase-Change Memory: Molecular Ink Compatibility vs. Sputtered GST

Bulk Sc₂Te₃ can be dissolved in an ethylenediamine / 1,2-ethanedithiol co-solvent mixture to form a molecular metal telluride ink, enabling spin-coating deposition of high-quality Sc₂Te₃ thin films and precise compositional tuning of ternary Sc–Sb–Te alloys by simple binary ink mixing [1]. This solution-based route achieves thin films with tunable thickness, low surface roughness, and high crystallinity—comparable to sputtered GST films—while offering the added flexibility of stoichiometric control at the molecular level without the need for vacuum-based physical vapor deposition equipment [1]. The approach simultaneously unlocks solution-processed GST and other GST-family materials, but the Sc–Sb–Te system uniquely combines sub-nanosecond crystallization speed with molecular-ink processability [1][2].

Solution-Processed Electronics Molecular Inks Thin-Film PCM

Verified Application Scenarios for Sc₂Te₃: Where the Quantitative Evidence Supports Procurement Over Analogs


Mid-Temperature (500–750 K) Thermoelectric Waste-Heat Recovery Modules

Sc₂Te₃'s peak zT of 0.3 sustained across 500–750 K fills a temperature gap between low-temperature Bi₂Te₃-based modules (optimal <500 K) and high-temperature La₃₋ₓTe₄/Pr₃₋ₓTe₄ modules (optimal >1200 K) [1]. For automotive exhaust or industrial waste-heat streams in this mid-temperature regime, Sc₂Te₃-based legs can be integrated into segmented thermoelectric generators where Bi₂Te₃ cannot survive and lanthanide tellurides remain suboptimal, improving overall device-level conversion efficiency [1].

Cache-Type Non-Volatile Phase-Change Memory with Sub-Nanosecond Write Speed

The Sc₀.₂Sb₂Te₃ alloy—built on the Sc₂Te₃ parent compound—is the only demonstrated phase-change material achieving 700 ps SET (crystallization) speed in a conventional PCRAM device without pre-programming, compared to >10 ns for GST-based commercial devices [2]. This speed is competitive with SRAM, positioning Sc–Sb–Te alloys as the leading candidate for cache-type universal memory that combines non-volatility with sub-nanosecond access times [2].

Solution-Processed Thin-Film PCM Device Prototyping and Composition Screening

Sc₂Te₃ serves as a key binary precursor in the molecular ink route to ternary Sc–Sb–Te thin films, enabling rapid spin-coating deposition of compositionally graded libraries for high-throughput screening of PCM performance parameters without the capital cost of combinatorial PVD [3]. This is particularly valuable for academic and industrial R&D groups optimizing the Sc-doping level in Sb₂Te₃ for maximal crystallization speed and data retention [3][2].

Fundamental Research on Defect-Mediated Transport in Chalcogenide Semiconductors

With ~30% intrinsic cation vacancies, Sc₂Te₃ represents an extreme case of a stable, highly defective rocksalt-type chalcogenide, making it a model system for studying the interplay between vacancy ordering, electronic structure, and thermal transport [1]. Its multiple accessible polymorphs (orthorhombic, rhombohedral, cubic) and experimentally determined liquid-to-glass transition temperature of 773–950 K further establish it as a versatile platform for investigating structure-property relationships in defect-rich materials [4].

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